molecular formula C8H7ClF3NO B8171093 2-Chloro-3-(2,2,2-trifluoroethoxy)aniline

2-Chloro-3-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B8171093
M. Wt: 225.59 g/mol
InChI Key: WNJYREFMHSJKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C8H7ClF3NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom and a trifluoroethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(2,2,2-trifluoroethoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-chloroaniline with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Substitution Reactions: this compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom or the trifluoroethoxy group can be replaced by other substituents.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Coupling: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling.

Major Products:

    Substitution: Products depend on the substituents introduced.

    Oxidation: Quinones.

    Reduction: Amines.

    Coupling: Biaryl compounds.

Scientific Research Applications

2-Chloro-3-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structural properties.

    Medicine: It serves as a building block for the development of drugs with potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2,2,2-trifluoroethoxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The chlorine atom can also participate in halogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

  • 2-Chloro-4-(2,2,2-trifluoroethoxy)aniline
  • 3-Chloro-2-(2,2,2-trifluoroethoxy)aniline
  • 4-Chloro-3-(2,2,2-trifluoroethoxy)aniline

Comparison: 2-Chloro-3-(2,2,2-trifluoroethoxy)aniline is unique due to the specific positioning of the chlorine and trifluoroethoxy groups on the benzene ring. This positioning can significantly influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.

Properties

IUPAC Name

2-chloro-3-(2,2,2-trifluoroethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c9-7-5(13)2-1-3-6(7)14-4-8(10,11)12/h1-3H,4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJYREFMHSJKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OCC(F)(F)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.